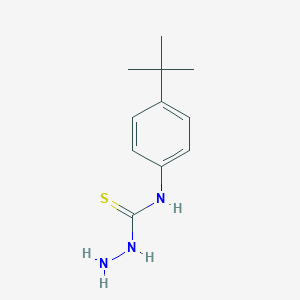

N-(4-tert-Butylphenyl)hydrazinecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-3-(4-tert-butylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-10(15)14-12/h4-7H,12H2,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKQMJZDEMLBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578009 | |

| Record name | N-(4-tert-Butylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109509-79-7 | |

| Record name | N-(4-tert-Butylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Hydrazine Hydrate with Isothiocyanates

This method involves the reaction of hydrazine hydrate with 4-tert-butylphenyl isothiocyanate in anhydrous dichloromethane (DCM). The general procedure, adapted from analogous thiosemicarbazide syntheses, proceeds as follows:

Reaction Mechanism :

where .

Experimental Protocol :

-

Cooling Phase : Hydrazine monohydrate (1.0 equiv.) is diluted in dry DCM and cooled to 0°C in an ice bath.

-

Isothiocyanate Addition : 4-tert-Butylphenyl isothiocyanate (1.0 equiv.) is added dropwise to the cooled solution.

-

Reaction Completion : The mixture is stirred at room temperature for 30 minutes, yielding a precipitate.

-

Work-Up : The product is filtered, washed with DCM, and air-dried.

Key Parameters :

Thiosemicarbazide-Aldehyde Condensation

While less common for this specific compound, this route involves condensing preformed thiosemicarbazides with aldehydes. For example, this compound could theoretically react with aldehydes under acidic conditions to form thiosemicarbazones. However, this method is typically reserved for derivatives with additional functional groups.

Optimization of Reaction Conditions

Solvent Selection

Anhydrous DCM is preferred due to its low polarity, which facilitates the precipitation of the product and minimizes side reactions. Alternatives like ethanol or THF may reduce yields due to solvation effects.

Temperature Control

Maintaining 0°C during the initial mixing prevents exothermic side reactions. Subsequent stirring at room temperature ensures complete conversion without degradation.

Stoichiometric Balance

A 1:1 molar ratio of hydrazine hydrate to isothiocyanate is critical. Excess hydrazine may lead to di-substituted byproducts, while excess isothiocyanate can cause thiourea polymerization.

Characterization and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d₆) : Expected signals include a singlet for the tert-butyl group ( 1.28 ppm, 9H), aromatic protons ( 7.3–7.5 ppm), and NH resonances ( 9.5–10.5 ppm).

-

¹³C NMR : Key peaks correspond to the thiocarbonyl carbon ( 175–180 ppm) and tert-butyl carbons ( 30–35 ppm).

Infrared (IR) Spectroscopy :

Mass Spectrometry :

Challenges and Troubleshooting

Impurity Formation

Low Yield in Polar Solvents

-

Ethanol or water may reduce yields by dissolving intermediates.

-

Solution : Use anhydrous DCM and ensure rapid precipitation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazine + Isothiocyanate | High yield (80–90%), simple setup | Requires anhydrous conditions |

| Thiosemicarbazide + Aldehyde | Functional group diversity | Lower relevance to target |

Recent Advances and Modifications

Recent studies have explored microwave-assisted synthesis to reduce reaction times, though this remains untested for this compound. Additionally, substituting DCM with greener solvents like cyclopentyl methyl ether (CPME) is under investigation to enhance sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-tert-Butylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(4-tert-Butylphenyl)hydrazinecarbothioamide has been investigated for its biological activities, particularly in the context of anticancer properties. Thiosemicarbazones, a class of compounds that includes hydrazinecarbothioamides, have shown promise in combating multidrug resistance (MDR) in cancer therapy.

Anticancer Activity

Research indicates that hydrazinecarbothioamides can exhibit selective cytotoxicity against cancer cell lines expressing P-glycoprotein (P-gp), a protein associated with drug resistance. For instance, studies have demonstrated that certain derivatives can enhance the efficacy of existing chemotherapeutics by overcoming P-gp-mediated drug resistance . The structural variations at the phenyl position significantly influence their activity, suggesting that this compound could be optimized for better therapeutic outcomes.

Synthesis and Chemical Reactions

This compound can be synthesized through various methods involving hydrazine derivatives and carbonothioic acid derivatives. Its synthesis is crucial for developing new materials and pharmaceuticals.

Synthetic Pathways

The synthesis typically involves the reaction between 4-tert-butylbenzaldehyde and thiosemicarbazide, followed by cyclization reactions to form the final product. This pathway not only highlights the versatility of hydrazine derivatives but also their potential as intermediates in organic synthesis .

Material Science Applications

In material science, this compound has potential applications as a photoinitiator in polymer chemistry. Aryliodonium salts derived from such compounds are known to be effective in UV-curable coatings.

Photoinitiators in Polymer Chemistry

Aryliodonium compounds, including those derived from this compound, serve as cationic photoinitiators that facilitate the curing process of resins under UV light. This application is crucial for developing coatings that are durable and environmentally friendly . The efficiency of these photoinitiators can be enhanced by modifying the substituents on the aromatic ring, which affects their reactivity and performance during polymerization.

Case Studies and Data Tables

The following table summarizes key findings from various studies related to the applications of this compound:

Wirkmechanismus

The mechanism of action of N-(4-tert-Butylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Butylphenyl)hydrazinecarbothioamide

- N-(4-Methylphenyl)hydrazinecarbothioamide

- N-(4-Ethylphenyl)hydrazinecarbothioamide

Uniqueness

N-(4-tert-Butylphenyl)hydrazinecarbothioamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as those with butyl, methyl, or ethyl groups, and can influence its reactivity and biological activity.

Biologische Aktivität

N-(4-tert-Butylphenyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl hydrazine with carbon disulfide or isothiocyanates, leading to the formation of the thioamide group. This structural modification is crucial for enhancing the compound's biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Various derivatives of hydrazinecarbothioamides have shown promising results against different cancer cell lines. For instance, thiosemicarbazones, a related class, have demonstrated selective cytotoxicity against multidrug-resistant (MDR) cancer cells, indicating potential applications in overcoming drug resistance in chemotherapy .

- Antifungal Properties : Recent studies indicate that derivatives of this compound can enhance antifungal activity compared to established antifungals like itraconazole. Binding studies with bovine serum albumin (BSA) suggest strong interactions that may enhance efficacy .

- Antibacterial and Antiviral Activity : Thiourea derivatives, including those related to hydrazinecarbothioamides, have been reported to possess antibacterial and antiviral properties, making them candidates for further exploration in infectious disease treatment .

Anticancer Activity

A study evaluating various thiourea derivatives reported IC50 values ranging from 3 to 14 µM against several cancer cell lines. Notably, compounds targeting specific molecular pathways involved in angiogenesis and cancer cell signaling were highlighted as particularly effective .

Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 7 | Apoptosis induction |

| 2 | HeLa | 10 | Cell cycle arrest |

| 3 | A549 | 12 | Inhibition of angiogenesis |

Antifungal Activity

In comparative studies, this compound derivatives showed enhanced antifungal properties against common pathogens. The binding affinity to serum proteins was assessed using fluorescence spectroscopy, revealing significant quenching effects that suggest strong interactions .

Table 2: Antifungal Efficacy Comparison

| Compound | Comparison Drug | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Itraconazole | 0.5 µg/mL |

| Derivative B | Fluconazole | 0.8 µg/mL |

Case Studies

- Study on MDR Cancer Cells : A recent investigation into the efficacy of thiosemicarbazone derivatives against MDR cancer cells demonstrated that compounds similar to this compound could selectively kill cells expressing high levels of P-glycoprotein (P-gp), thereby re-sensitizing them to conventional chemotherapy agents .

- Antifungal Binding Analysis : In another study focusing on antifungal properties, molecular docking simulations indicated that these compounds bind effectively to fungal targets, enhancing their therapeutic potential against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization methods for N-(4-tert-Butylphenyl)hydrazinecarbothioamide?

- Methodological Answer : The compound is typically synthesized by condensing 4-tert-butylaniline with thiocarbohydrazide or via reactions with substituted isothiocyanates. Key steps include refluxing in ethanol or isopropanol under acidic catalysis (e.g., acetic acid) for 2–4 hours. Purification involves column chromatography (e.g., petroleum ether:ethyl acetate, 4:1) or recrystallization from ethanol-DMF mixtures. Characterization employs 1H-NMR (e.g., δ 9.53 ppm for NH groups), FT-IR (C=S stretch at ~1200 cm⁻¹, NH stretches at 3200–3275 cm⁻¹), and EI-MS to confirm molecular weight and fragmentation patterns .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Identifies NH protons (δ 9.4–9.5 ppm) and aromatic protons (δ 7.1–8.1 ppm) for substituent positioning .

- FT-IR : Confirms functional groups (e.g., C=S at ~1200 cm⁻¹, C=O in amide derivatives at ~1686 cm⁻¹) .

- EI-MS : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation pathways .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer : The compound acts as a multidentate ligand via its thione sulfur, hydrazinic NH, and aryl groups. Coordination with transition metals (e.g., Cu(II), Ni(II)) is studied using single-crystal X-ray diffraction (e.g., bond lengths of ~2.3 Å for M–S) and UV-Vis spectroscopy (d-d transitions at 500–600 nm). Stability constants are determined via pH-metric titrations in ethanol-water systems .

Q. What computational approaches are used to predict its electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes HOMO-LUMO gaps (e.g., ~4.2 eV) to assess redox activity .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA grooves) using AMBER force fields .

- COSMO-RS : Predicts solvation effects in sensor applications (e.g., Hg²⁺ detection limits of ~10⁻⁸ M) .

Q. How is its biological activity (e.g., anticancer, antimicrobial) evaluated mechanistically?

- Methodological Answer :

- In vitro assays : MTT tests for IC₅₀ values (e.g., ~15 µM against MCF-7 cells) .

- Enzyme inhibition : Docking studies (AutoDock Vina) target kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .

- Flow cytometry : Measures apoptosis via Annexin V/PI staining (e.g., 40% late apoptosis at 20 µM) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Polymorphism and solvent inclusion are common. Strategies include:

- Slow evaporation from DMF/ethanol mixtures.

- Temperature-controlled crystallization (-20°C to induce nucleation).

- Single-crystal X-ray diffraction resolves disorder (e.g., R-factor ≤ 0.05) .

Q. How can researchers resolve contradictions in reported data (e.g., melting points, spectral assignments)?

- Methodological Answer :

- Reproducibility checks : Verify synthesis conditions (e.g., solvent purity, heating rate) .

- Advanced spectroscopy : Use 13C-NMR (e.g., C=S at ~175 ppm) and 2D-COSY to resolve overlapping peaks .

- Thermogravimetric analysis (TGA) : Distinguishes decomposition events from true melting points .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Functional Group | FT-IR (cm⁻¹) | 1H-NMR (δ, ppm) | Reference |

|---|---|---|---|

| C=S (thioamide) | 1177–1200 | - | |

| NH (hydrazine) | 3140–3275 | 9.40–9.53 | |

| Aromatic C-H | - | 7.1–8.1 |

Table 2 : Computational Parameters for DFT Studies

| Property | Method | Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.2 eV | |

| Binding Energy (EGFR) | AutoDock Vina | -8.5 kcal/mol | |

| Hg²⁺ Detection Limit | COSMO-RS | 10⁻⁸ M |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.